molecular formula C7H11NO2 B8512661 5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one

Cat. No. B8512661
M. Wt: 141.17 g/mol
InChI Key: JIYWBCGWFWAIGY-UHFFFAOYSA-N
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Patent
US07081531B2

Procedure details

To a solution of 2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine in CH2Cl2 was added 3,4,5-trimethoxyphenylisocyanate at −78° C. After the addition, it was allowed to warm up to rt where it was stirred for 4 h. It was then diluted with CH2Cl2. The organic layer was washed with NaCl (sat.) and dried over Na2SO4. The crude product was purified on a silica-gel column with 3% (10% iPr-NH2 in MeOH) in EtOAc to give 55% of Example 4 (m.p. 115–120° C., M+: 502).
Name
2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
ClC1C=CC(CC2CC3N(CC(N)C)C(CC3)C2)=CC=1.C[O:22][C:23]1[CH:24]=[C:25]([N:33]=[C:34]=[O:35])[CH:26]=[C:27](OC)[C:28]=1OC>C(Cl)Cl>[OH:22][CH:23]1[CH2:24][CH:25]2[CH2:26][CH2:27][CH:28]1[C:34](=[O:35])[NH:33]2

Inputs

Step One
Name
2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC2CC3CCC(C2)N3CC(C)N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition, it
WASH
Type
WASH
Details
The organic layer was washed with NaCl (sat.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica-gel column with 3% (10% iPr-NH2 in MeOH) in EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1C2C(NC(C1)CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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